N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, to form the dioxothiolan ring . The tetrahydrocinnoline moiety is then introduced through a series of condensation reactions involving appropriate precursors under controlled conditions. Solvent selection is critical in this synthesis, with ethanol or a mixture of ethanol and dimethylformamide (DMF) often providing the best results .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes careful control of reaction conditions, such as temperature, solvent composition, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can target the cinnoline moiety, potentially leading to the formation of dihydrocinnoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include sulfone derivatives from oxidation, dihydrocinnoline derivatives from reduction, and various substituted carboxamides from nucleophilic substitution reactions.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The cinnoline moiety may interact with nucleic acids or other cellular components, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,1-Dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(1,1-Dioxothiolan-3-yl)-3-methoxybenzamide
- N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its combination of a dioxothiolan ring and a tetrahydrocinnoline moiety This dual functionality provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(14-10-5-6-20(18,19)8-10)12-7-9-3-1-2-4-11(9)15-16-12/h7,10H,1-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSJSOBEXPTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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